molecular formula C12H11NO4 B8046621 3-Benzyl-5-methyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid

3-Benzyl-5-methyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid

Cat. No.: B8046621
M. Wt: 233.22 g/mol
InChI Key: HGURJBGHEUGOJM-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a benzyl group, a methyl group, and an oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine and ethyl acetoacetate.

  • Reaction Steps: The process involves the formation of an intermediate oxazole ring through cyclization reactions. The reaction conditions include heating the mixture in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthetic route is scaled up to industrial levels by optimizing reaction conditions to maximize yield and minimize by-products.

  • Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to enhance efficiency and safety in the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the oxazole ring to a thiazole ring.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or esters.

  • Reduction Products: Thiazole derivatives.

  • Substitution Products: Various substituted oxazoles or thiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-Benzyl-5-methyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis by interacting with specific enzymes. The molecular targets and pathways involved would vary based on the biological system or industrial application.

Comparison with Similar Compounds

  • 3-Benzyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

  • 5-Methyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid: Lacks the benzyl group.

  • 3-Benzyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid ethyl ester: An ester derivative of the compound.

Uniqueness: The presence of both the benzyl and methyl groups in 3-Benzyl-5-methyl-2-oxo-2,3-dihydro-oxazole-4-carboxylic acid provides unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-10(11(14)15)13(12(16)17-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGURJBGHEUGOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)O1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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